molecular formula C22H25ClF3NO3S B3788766 {1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

Cat. No.: B3788766
M. Wt: 476.0 g/mol
InChI Key: OVVOJYFFZMGCML-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The trifluoromethyl group and the sulfonyl group are also common in many drugs and could potentially contribute to the compound’s biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of atoms in the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility. The piperidine ring could contribute to the compound’s stability and shape .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs work by binding to proteins in the body and modulating their activity. The specific functional groups and overall shape of the molecule could allow it to interact with specific proteins .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. This could include tests for toxicity, mutagenicity, and other potential health effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and testing of its biological activity. If the compound shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

[1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF3NO3S/c1-15-11-20(16(2)10-19(15)23)31(29,30)27-8-6-21(14-28,7-9-27)13-17-4-3-5-18(12-17)22(24,25)26/h3-5,10-12,28H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVOJYFFZMGCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 2
{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 3
{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 4
{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 5
Reactant of Route 5
{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 6
{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

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